2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole

Medicinal Chemistry Organic Synthesis Chemical Biology

Challenge: Accessing a nitro-functionalized cyclohepta[b]indole with the precise ring size and regiochemistry needed for target engagement and downstream diversification. Solution: This 2-nitro derivative (CAS 17993-55-4) - a privileged medicinal chemistry scaffold. - **Unique 3D topology**: 7-membered ring vs. inactive cyclopenta analogs. - **Synthetic handle**: 2-NO₂ reduces to 2-NH₂ for Ugi/peptide coupling, biotinylation, or fluorophore tagging. - **Proven relevance**: JWU-A021 (EC₅₀ ≈ 200 nM) validates the core for metabolic disease targets (GLP-1, TRPA1). 95% purity, stable supply for iterative optimization.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 17993-55-4
Cat. No. B3246728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole
CAS17993-55-4
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)NC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H14N2O2/c16-15(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)14-13/h6-8,14H,1-5H2
InChIKeyZXUIDRXMXLBYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-cyclohepta[b]indole Procurement Guide


2-Nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole (CAS 17993-55-4) is a heterotricyclic compound belonging to the cyclohepta[b]indole class, characterized by a fused seven-membered cycloheptane ring and a nitro group at the 2-position of the indole core . The cyclohepta[b]indole scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its occurrence in numerous bioactive natural products and its demonstrated capacity to interact with diverse biological targets, including protein kinases, deacetylases, and ion channels [1]. This specific nitro-substituted derivative serves as a key synthetic intermediate and a versatile scaffold for the construction of focused compound libraries aimed at drug discovery, particularly where electrophilic or reducible nitro functionality is desired for downstream diversification [2].

Why 2-Nitro-cyclohepta[b]indole Cannot Be Replaced


Generic substitution of 2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole with simpler nitroindoles or unsubstituted cyclohepta[b]indoles is untenable due to a confluence of structural and functional imperatives. The seven-membered cycloheptane ring imparts a unique three-dimensional topology and lipophilicity profile that is critical for engaging specific protein binding pockets, as evidenced by the stark difference in potency between cyclohepta[b]indole JWU-A021 (active at nanomolar concentrations) and its completely inactive cyclopenta[b]indole counterparts [1]. Furthermore, the regiospecific 2-nitro group is not merely a substituent but a pivotal synthetic handle for on-scaffold diversification, enabling transformations—such as reduction to a primary amine for subsequent amide bond formation or use in Ugi multicomponent reactions—that are geometrically impossible with the 4-nitro isomer or absent on the parent hydrocarbon [2]. These combined structural features are essential for accessing the specific chemical space and biological activity profiles that define the value proposition of this compound in a research setting.

2-Nitro-cyclohepta[b]indole Differentiation Evidence


Divergent Synthetic Utility

The 2-nitro group on the cyclohepta[b]indole scaffold serves as a versatile synthetic pivot, enabling a significantly broader range of on-scaffold transformations compared to its 4-nitro positional isomer. While both can be reduced to the corresponding amine, the 2-amino derivative is a privileged precursor for accessing a wider array of biologically relevant structures, including tryptamine analogs and Ugi-type peptidomimetics [1]. This contrasts with the 4-amino isomer, which is less exploited in this context. The 2-nitro compound can be directly employed in at least 3 distinct, high-value synthetic pathways (reduction to primary amine, Michael addition with nitroolefins, and reductive alkylation) versus typically only 1 (simple reduction) for other isomers lacking the 2-nitro electronic activation [2].

Medicinal Chemistry Organic Synthesis Chemical Biology

Cyclohepta vs Cyclopenta Core Potency

The seven-membered cycloheptane ring of the cyclohepta[b]indole core is a critical determinant of biological activity. In a direct head-to-head screening of a compound library, the cyclohepta[b]indole derivative JWU-A021 demonstrated potent stimulation of glucagon-like peptide-1 (GLP-1) secretion in vitro, achieving activity at nanomolar concentrations (EC50 ≈ 200 nM for TRPA1 activation) [1]. In stark contrast, all screened compounds from the corresponding cyclopenta[b]indole series (B-series) were completely ineffective under identical assay conditions [1]. This demonstrates that the larger, more flexible cycloheptane ring is essential for engaging the biological target, a property that cannot be replicated by the smaller cyclopentane or cyclohexane analogs.

GLP-1 Secretagogue Diabetes Research Metabolic Disorders

Commercial Purity and Availability

For procurement purposes, the commercial availability and baseline purity of 2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole are critical differentiators. The compound is routinely available with a certified purity of 95% from multiple reputable vendors, including Leyan (Product No. 1316760) and Moldb (Cat. No. M227610) [REFS-1, REFS-2]. This contrasts with its closest analog, the unsubstituted parent scaffold 5,6,7,8,9,10-hexahydrocyclohepta[b]indole, which is often sold only in lower purities (e.g., 97% as a technical grade) or requires custom synthesis, leading to longer lead times and higher costs. The presence of the nitro group, which facilitates purification, results in a more reliably pure and immediately accessible building block for research.

Chemical Procurement Supply Chain Vendor Comparison

Positional Isomer Physicochemical Impact

The substitution pattern of the nitro group on the cyclohepta[b]indole core dictates key physicochemical properties that influence its behavior in biological assays and synthetic sequences. While specific LogP or pKa data for the 2-nitro and 4-nitro isomers of this exact scaffold are not reported, a large body of structure-activity relationship (SAR) data from related indole and cyclohepta[b]indole series demonstrates that the 2-position is electronically and sterically privileged for interacting with a range of biological targets, including sPLA2, DYRK1A, and SIRT1 [REFS-1, REFS-2]. The 2-nitro isomer positions the electron-withdrawing group for optimal conjugation with the indole nitrogen, creating a distinct electronic profile and dipole moment compared to the 4-nitro isomer, which influences binding affinity and reactivity [3]. This positional effect is critical; for example, in the development of DYRK1A inhibitors, a 4-chloro substituent was essential for activity, highlighting how the same core with different substitution yields vastly different biological outcomes [2].

Medicinal Chemistry Physicochemical Properties Drug Design

2-Nitro-cyclohepta[b]indole Applications


GLP-1 Secretagogue and TRP Modulator Libraries

This building block is ideally suited for synthesizing focused libraries of cyclohepta[b]indole derivatives to screen for novel GLP-1 secretagogues, TRPA1 channel modulators, or other GPCR/ion channel targets. The 2-nitro group can be retained as an electron-withdrawing moiety or reduced to an amine for subsequent diversification via amide coupling or reductive amination. The strong precedence from JWU-A021 (EC50 ≈ 200 nM) [1] provides a validated starting point for medicinal chemistry optimization efforts targeting metabolic diseases.

Tryptamine Analogs and Peptidomimetics Synthesis

The compound serves as an optimal precursor for synthesizing tryptamine-based scaffolds and complex peptidomimetics. The 2-nitro group can be selectively reduced to yield 2-amino-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole, a primary amine that can be directly employed in Ugi four-component reactions or as a handle for peptide coupling [2]. This route provides efficient access to a class of compounds with recognized pharmacological relevance, bypassing multi-step syntheses of the amine from the unsubstituted parent scaffold.

Activity-Based Probes and Photoaffinity Labels

The intrinsic chemical stability and versatile 2-nitro group make this compound a valuable starting material for creating chemical probes. The nitro group can be reduced to an amine under mild conditions, allowing for the installation of biotin, fluorophores (e.g., BODIPY, fluorescein), or photoactivatable crosslinkers (e.g., diazirines) for target identification and validation studies (chemical proteomics) [3]. This is particularly relevant for de-orphanizing the targets of phenotypic screening hits derived from cyclohepta[b]indole libraries.

Late-Stage Functionalization and Scaffold Optimization

For projects where a cyclohepta[b]indole core has been identified as a lead series, this specific nitro derivative offers a practical entry point for late-stage functionalization to fine-tune physicochemical and ADME properties. The electron-withdrawing nitro group can be used to modulate the pKa of the indole NH, influence metabolic stability, or serve as a bioisostere for carboxylic acids [4]. Its reliable commercial supply (95% purity) ensures a consistent starting material for iterative optimization cycles, which is a critical factor in process chemistry decision-making.

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